Dithiothreitol
Dithiothreitol
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Brand Name:
Vulcanchem
CAS No.:
3483-12-3
VCID:
VC21183702
InChI:
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES:
C(C(C(CS)O)O)S
Molecular Formula:
C4H10O2S2
Molecular Weight:
154.3 g/mol
Dithiothreitol
CAS No.: 3483-12-3
Cat. No.: VC21183702
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol. A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols. |
|---|---|
| CAS No. | 3483-12-3 |
| Molecular Formula | C4H10O2S2 |
| Molecular Weight | 154.3 g/mol |
| IUPAC Name | (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol |
| Standard InChI | InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 |
| Standard InChI Key | VHJLVAABSRFDPM-IMJSIDKUSA-N |
| Isomeric SMILES | C([C@@H]([C@H](CS)O)O)S |
| Impurities | Oxidized form: <2.5% (absorbance at 283nm) |
| SMILES | C(C(C(CS)O)O)S |
| Canonical SMILES | C(C(C(CS)O)O)S |
| Boiling Point | BP: 115-116 °C at 1 mm Hg Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg |
| Colorform | Needles from ether Solid |
| Melting Point | 42-43 °C 42.50 °C. @ 760.00 mm Hg |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator